![molecular formula C11H12N2O4 B3071846 1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate CAS No. 1014404-89-7](/img/structure/B3071846.png)

1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate

Übersicht

Beschreibung

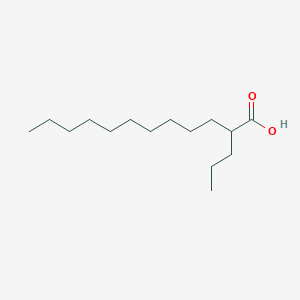

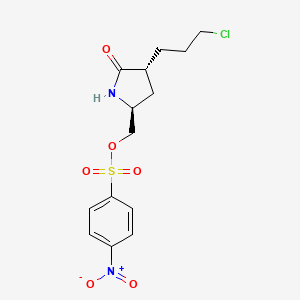

“1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate” is a chemical compound with the molecular formula C11H12N2O4 . It is also known as Pyridoxal Isonicotinoyl Hydrazone (PIH) or Bis (4-Pyridinylmethylene).

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using magnesium oxide nanoparticles . Another method involved the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from a-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H12N2O4/c1-3-18-12(16)11(13(17)19-4-2)9-15-10-6-5-7-14-8-10/h5-9,15H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 236.22 g/mol . Additional physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalized Pyridines

Pyridines, including derivatives like 1,3-dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate, have been utilized in various synthetic pathways. For instance, a study by Schmidt, Mordhorst, and Nieger (2006) demonstrated the use of pyridines as heteroaromatic N-nucleophiles in the synthesis of tris-pyridinio-substituted 3,5-dichloropyridines. This research indicates the potential of such compounds in creating novel pyridine derivatives with specific properties (Schmidt, Mordhorst, & Nieger, 2006).

Reactions with Cyclic Secondary Amines

In the study of reactions involving furylmethylidene derivatives, Šafár̆ and colleagues (2000) found that these compounds, when treated with cyclic secondary amines like pyrrolidine, resulted in complex molecular structures. This highlights the reactivity of such compounds, potentially including this compound, in organic synthesis and the formation of complex molecular architectures (Šafár̆ et al., 2000).

Coordination Chemistry with Metal Ions

The compound's relevance in coordination chemistry is exemplified by the work of Segl, Jamnický, and Koman (1998), who investigated the reaction of pyridine derivatives with amino alcohols in the presence of metal ions like copper and cobalt. This research indicates the potential of this compound in forming metal complexes, which could be significant in catalysis or material science (Segl, Jamnický, & Koman, 1998).

Novel Multicomponent Synthesis

In 2018, Rahmani and colleagues reported the efficient synthesis of pyridine-pyrimidines using a multicomponent reaction process. This study suggests the utility of pyridine derivatives in facilitating complex reactions and synthesizing new compounds, which could have implications for pharmaceutical and material science applications (Rahmani et al., 2018).

Safety and Hazards

While specific safety and hazard information for “1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate” was not found, related compounds have been associated with certain hazards. For example, 1,3-diethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate has been associated with hazard statements H302, H312, and H332 .

Wirkmechanismus

Target of Action

The primary target of 1,3-Dimethyl 2-{[(pyridin-3-yl)amino]methylidene}propanedioate is the LmPTR1 pocket . This pocket is an active site in the Leishmania major pteridine reductase 1 (LmPTR1), a key enzyme involved in the survival and proliferation of the Leishmania parasite .

Mode of Action

The compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction between the compound and its target .

Result of Action

The compound exhibits potent in vitro antipromastigote activity . This suggests that it is effective in inhibiting the growth of the Leishmania parasite in laboratory settings. The compound’s action results in a significant reduction in the parasite’s survival and proliferation .

Eigenschaften

IUPAC Name |

dimethyl 2-[(pyridin-3-ylamino)methylidene]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-16-10(14)9(11(15)17-2)7-13-8-4-3-5-12-6-8/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPFNHUREFJFFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CNC1=CN=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-([1,1'-Biphenyl]-4-yloxy)-2-(trifluoromethyl)-phenylamine](/img/structure/B3071792.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071826.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071831.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071838.png)

![1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B3071845.png)

![1,3-Dimethyl 2-{[(pyridin-4-yl)amino]methylidene}propanedioate](/img/structure/B3071854.png)